2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a carboxamide group at the 3-position of the pyridine ring. Additionally, it has a phenylethyl substituent attached to the nitrogen atom of the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of 6-methylpyridine to obtain 2-bromo-6-methylpyridine . This intermediate is then subjected to a series of reactions to introduce the carboxamide and phenylethyl groups. The reaction conditions typically involve the use of bromotrimethylsilane and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the carboxamide and phenylethyl groups using optimized reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and carboxamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the carboxamide and phenylethyl groups, making it less versatile in biological applications.
6-Methyl-2-pyridyl-2-pyridylmethanone: Contains a different functional group, leading to distinct chemical and biological properties.
2-Methyl-6-bromopyridine: Similar to 2-bromo-6-methylpyridine but with different substitution patterns.
Uniqueness
2-Bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to its combination of bromine, methyl, carboxamide, and phenylethyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-bromo-6-methyl-N-(2-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11-7-8-13(14(16)18-11)15(19)17-10-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOAVBRZVMAGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NCCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.